N-Boc-3-Fluoro-L-tyrosine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated tyrosine derivatives, including N-Boc-3-Fluoro-L-tyrosine, involves multiple steps that can include regiospecific fluoro-de-stannylation, electrophilic fluorination, or nucleophilic substitution reactions. A method described for a similar compound, 2-[18F]fluoro-L-tyrosine, utilizes O,N-di-Boc-2-triethylstannyl-L-tyrosine ethylester as a precursor for radiosynthesis, highlighting the use of protected tyrosine derivatives for regiospecific introduction of fluorine atoms (Hess et al., 2002).
Scientific Research Applications
Opioid Ligand Development : N-Boc-3-Fluoro-L-tyrosine is used in creating synthetic opioid ligands. Its derivatives exhibit enhanced potency at opioid receptor subtypes, as found in a study by Bender et al. (2015) titled "Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics" (Bender et al., 2015).
Chemogenomic and Chemoproteomic Techniques : In the realm of chemical biology and medicinal chemistry, it is used for chemogenomic and chemoproteomic methods, which are promising for drug discovery and biomedical research, as discussed by Jones (2018) in "Emerging Utility of Fluorosulfate Chemical Probes" (Jones, 2018).
Assembling Amino Acid Derivatives : The compound is utilized in shorter protocols for assembling amino acid derivatives like (S,S)-isodityrosine and K-13, as mentioned in Cai et al. (2006) "Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives" (Cai, He, & Ma, 2006).
Peptide Synthesis and Mimetics : Its derivatives, such as N-t-BOC-L-(Phosphonodifluoromethyl)phenylalanine, are potentially suitable for peptide synthesis and as non-hydrolyzable mimetics of O-phosphotyrosine, as explored by Wrobel and Dietrich (1993) in their study "Preparation of L-(phosphonodifluoromethyl)phenylalanine derivatives as non-hydrolyzable mimetics of O-phosphotyrosine" (Wrobel & Dietrich, 1993).
Inhibition of Amino Acid Decarboxylase : It acts as a potent inhibitor of L-aromatic amino acid decarboxylase with a KI of 22 µM, as discovered in a study by Ahmad et al. (1992), "Inhibition of pig kidney L-aromatic amino acid decarboxylase by 2,3-methano-m-tyrosines" (Ahmad, Phillips, & Stammer, 1992).
In Vivo Research and Engineering : Genetically encoded fluorosulfate-L-tyrosine (FSY) can create covalent intraprotein bridges and interprotein cross-links in living cells, making it valuable for in vivo research and engineering, as highlighted in the study "Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo" by Wang et al. (2018) (Wang et al., 2018).
Medical Imaging : Its fluorine-labeled amino acid derivatives, such as 2-[18F]Fluoro-L-tyrosine, are used as tracers for imaging protein metabolism in vivo using positron emission tomography, as described in Hess et al. (2002) "Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation" (Hess, Sichler, Kluge, & Coenen, 2002).
Potential Radiotracer : Fluorine-18 labelled 5-fluoro-3-nitro-l-tyrosine (FNT) is a potential radiotracer to study the biological fate of 3-nitro-l-tyrosine, as explored in the study "Syntheses of [18F]5-fluoro-3-nitro-l-tyrosine" by Vasdev et al. (2003) (Vasdev, Chirakal, Ashique, Schrobilgen, & Gulenchyn, 2003).
Tumor Imaging : 18F-FAMT PET is useful for tumor imaging, and its uptake correlates with the expression of L-type amino acid transporter 1, which is upregulated in cancers, as shown in the research "Transport of 3-Fluoro-l-α-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET" by Wiriyasermkul et al. (2012) (Wiriyasermkul et al., 2012).
Future Directions
Fluorinated compounds like N-Boc-3-Fluoro-L-tyrosine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
properties
IUPAC Name |
(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620969 | |
Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-Fluoro-L-tyrosine | |
CAS RN |
125218-33-9 | |
Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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